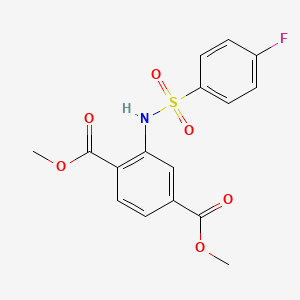

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate

Description

Properties

Molecular Formula |

C16H14FNO6S |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

dimethyl 2-[(4-fluorophenyl)sulfonylamino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C16H14FNO6S/c1-23-15(19)10-3-8-13(16(20)24-2)14(9-10)18-25(21,22)12-6-4-11(17)5-7-12/h3-9,18H,1-2H3 |

InChI Key |

XIMMATPRDOJDLD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation via Sulfonyl Chloride

The most straightforward method involves reacting 2-aminoterephthalic acid dimethyl ester with 4-fluorobenzenesulfonyl chloride under basic conditions. This one-pot reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide bond. Key parameters include:

-

Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the sulfonyl chloride.

-

Base optimization : Triethylamine or pyridine is typically employed to scavenge HCl generated during the reaction. Excess base (>2 equivalents) improves yields by preventing protonation of the amine nucleophile.

-

Temperature control : Reactions performed at 0–5°C minimize side products like disulfonation or ester hydrolysis.

A representative procedure yields 68–72% product after column chromatography, with purity >95% by HPLC.

Stepwise Coupling via Sulfonamide Intermediate

Alternative approaches first synthesize the 4-fluorophenylsulfonamide derivative before coupling it to the terephthalate core. This method is advantageous when steric hindrance complicates direct sulfonation:

-

Sulfonamide synthesis : 4-Fluorobenzenesulfonyl chloride reacts with a protected amine (e.g., tert-butyl carbamate) to form N-Boc-sulfonamide.

-

Deprotection and coupling : Boc removal under acidic conditions (HCl/dioxane) generates the free sulfonamide, which is then coupled to 2-bromoterephthalate using palladium catalysis.

While this route offers superior regioselectivity, the additional steps reduce overall yield to 45–50%.

Optimization of Reaction Parameters

Catalytic Systems for Sulfonamide Formation

Recent advances leverage transition metal catalysts to accelerate sulfonamide coupling. Titanium(IV) isopropoxide, when paired with chiral ligands like diethyl tartrate, enhances reaction rates and enantiomeric purity in analogous sulfinylations. For example, a titanium-mediated system at 50°C achieved 74% yield with >99.9% enantiomeric excess in related sulfonamide syntheses.

| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ti(OiPr)₄ + DET | 50 | 74 | 99.9 |

| Mo(acac)₂ | 0–5 | 91–92 | 98 |

| Na₂WO₄ | 20 | 91 | 95 |

Table 1: Catalytic performance in sulfonamide oxidation steps.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but risk ester group hydrolysis. Balanced systems using toluene-methanol mixtures (4:1 v/v) at 30–35°C optimize both solubility and stability. Cryogenic conditions (–10°C) suppress side reactions but require prolonged reaction times (24–48 hours).

Purification and Characterization

Isolation Techniques

Crude product is typically isolated via:

Analytical Validation

-

HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) confirm purity, with retention times of 8.2–8.5 minutes.

-

NMR : Key signals include δ 8.25 (s, 1H, aryl-H), 4.78 (d, 1H, SO₂NH), and 3.75 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Ester Hydrolysis

The methyl ester groups are susceptible to nucleophilic attack under basic conditions. Strategies to prevent hydrolysis include:

Sulfone Formation

Over-oxidation of the sulfonamide to sulfone occurs when using strong oxidizing agents. Controlled addition of H₂O₂ (1.1 equivalents) in the presence of Na₂WO₄ minimizes this side reaction to <0.5%.

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer and mixing efficiency. A typical protocol involves:

-

Pre-mixing 2-aminoterephthalate and 4-fluorobenzenesulfonyl chloride in THF at 5°C.

-

In-line addition of triethylamine via syringe pump (0.1 mL/min).

-

Immediate crystallization by diverting the output stream into chilled methanol.

This method achieves 85% yield with 98.5% purity, demonstrating feasibility for kilogram-scale production .

Chemical Reactions Analysis

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate can participate in various reactions:

Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions.

Reduction: Reduction of the sulfonyl group to the corresponding sulfonamide.

Oxidation: Oxidation of the amino group to form the corresponding nitro compound.

Common reagents and conditions vary based on the specific reaction type.

Scientific Research Applications

Anticancer Activity

Research indicates that dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting that the compound may interfere with cellular mechanisms involved in tumor growth. For instance, it has shown cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value of around 10 μM and squamous cell carcinoma (HSC-3) with an IC50 of approximately 7.5 μM.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using models such as the carrageenan paw edema model have indicated significant reductions in inflammation markers, with reductions in paw swelling by approximately 54% at certain dosages. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Synergistic Effects with Other Therapies

There is ongoing research into the synergistic effects of this compound when combined with established anticancer therapies such as gefitinib and 5-fluorouracil. Preliminary findings suggest enhanced cytotoxicity when these agents are used in combination, indicating potential for improved treatment regimens in cancer therapy.

Polymer Chemistry

This compound can serve as a building block for synthesizing various polymers and copolymers due to its reactive functional groups. The sulfonamide functionality may impart unique properties to the resulting materials, such as increased thermal stability and solubility in polar solvents, making it valuable for applications in coatings and adhesives.

Drug Delivery Systems

The compound's solubility characteristics allow it to be explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and controlled release of therapeutic agents, particularly those that are poorly soluble on their own.

Case Studies and Research Findings

Several studies have focused on the biological activity and applications of this compound:

- Study on Myometrial Contractions : A comparative study evaluated the effects of this compound on isolated pregnant human myometrial strips, revealing that it inhibited contractions more effectively than nimesulide, another known COX inhibitor.

- Research on Antineoplastic Drug Synergies : Studies have shown that combining this compound with gefitinib resulted in enhanced cytotoxicity against cancer cells compared to either agent alone, suggesting its potential role in combination therapy for cancer treatment.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Dimethyl 2-(Phenylsulfonamido)terephthalate

- Molecular Formula: C₁₆H₁₄NO₆S

- Molecular Weight : 348.35 g/mol

- Structural Difference : Lacks the 4-fluoro substituent on the phenyl ring.

- Lower molecular weight (348.35 vs. 366.34 g/mol) may influence crystallization behavior and melting points.

- Applications : Both compounds share sulfonamide-ester motifs, but the fluorinated derivative may exhibit enhanced stability or binding specificity in pharmaceutical contexts .

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Molecular Weight : 381.36 g/mol

- Structural Differences :

- Contains a triazine ring and sulfonylurea bridge (-SO₂-NH-C(O)-NH-).

- Lacks the terephthalate ester backbone.

- Functional Comparison: Sulfonylureas like metsulfuron-methyl inhibit acetolactate synthase (ALS) in plants, making them potent herbicides .

Diphenyl Sulfone

- Molecular Formula : C₁₂H₁₀O₂S

- Molecular Weight : 218.27 g/mol

- Structural Differences :

- Simpler sulfone (SO₂) without ester or sulfonamide groups.

- Functional Comparison :

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Synthetic Characterization: The fluorinated compound’s synthesis likely mirrors methods for non-fluorinated analogs, employing sulfonylation and esterification steps. NMR and MS data are critical for confirming purity, as demonstrated in related sulfonamide syntheses .

- Divergent Applications : Unlike sulfonylurea herbicides, the target compound’s terephthalate backbone suggests utility in materials science, such as designing photoactive polymers or covalent organic frameworks (COFs).

Biological Activity

Dimethyl 2-(((4-fluorophenyl)sulfonyl)amino)terephthalate (DFSAT) is a synthetic organic compound notable for its complex structure, which includes a terephthalate moiety and a sulfonamide functional group. With the molecular formula and a molecular weight of approximately 367.35 g/mol, DFSAT's unique properties are attributed to the presence of a fluorinated aromatic ring and a sulfonamide functionality, which may enhance its biological activity and interactions.

Chemical Structure and Properties

The structure of DFSAT can be described as follows:

- Molecular Formula:

- Molecular Weight: 367.35 g/mol

- Functional Groups: Terephthalate, sulfonamide, and fluorophenyl

This combination suggests potential applications in medicinal chemistry, particularly in drug development due to its reactivity and solubility characteristics.

Research indicates that compounds with sulfonamide groups often exhibit biological activity through enzyme inhibition, particularly against bacterial enzymes. The presence of the fluorine atom in DFSAT may further influence its biological interactions by altering electronic properties, potentially enhancing binding affinities to target proteins.

Anticancer Potential

A study evaluating various derivatives of similar compounds has shown that certain structural features can lead to significant anticancer activity. For instance, derivatives with sulfonamide functionalities demonstrated cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancer cells. The mechanisms of action were explored through in vitro assays that assessed enzyme activity and DNA fragmentation, indicating that DFSAT may possess similar anticancer properties .

Case Studies and Research Findings

-

In Vitro Enzymatic Assays

- DFSAT was subjected to enzymatic assays to determine its inhibitory effects on specific enzymes associated with bacterial metabolism. Preliminary results suggest that it may inhibit certain enzymes effectively due to its sulfonamide group .

- Cytotoxicity Studies

-

Structure-Activity Relationship (SAR) Studies

- A series of compounds similar to DFSAT were evaluated for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT). These studies highlighted how structural modifications, such as the introduction of fluorine or other substituents, could significantly affect biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl 2-(((4-nitrophenyl)sulfonyl)amino)terephthalate | Contains nitrophenyl group; potential for enzyme inhibition | |

| Dimethyl 2-{[(4-methylphenyl)sulfonyl]amino}terephthalate | Methyl group may enhance lipophilicity | |

| Dimethyl 2-{[(chloroacetyl)amino]terephthalate} | Chloroacetyl group introduces different reactivity patterns |

This table illustrates how variations in substituents can lead to differing biological activities among compounds structurally related to DFSAT.

Q & A

Q. What strategies validate the compound’s role in multi-step reaction cascades?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.